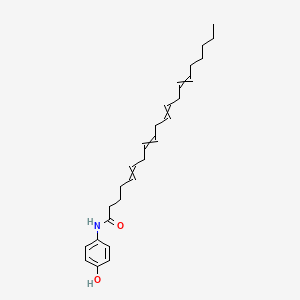
2,6-Dimethyloctanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1,8-octanedioic acid is a medium-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Applications in Disease Metabolism
2,6-Dimethyloctanedioic acid has been identified in the urine of patients with Refsum's disease, suggesting its role in the metabolism of phytanic acid in this condition. The compound, along with 3-methylhexanedioic acid, might be formed from phytanic acid through omega-oxidation followed by beta-oxidations, potentially metabolizing significant amounts of phytanic acid daily (Greter, Lindstedt, & Steen, 1983).
Environmental and Chemical Process Studies
The degradation of 2,6-dimethylaniline, closely related to 2,6-dimethyloctanedioic acid, has been extensively studied under various chemical processes. These studies have primarily focused on the Fenton process, providing insight into the reaction conditions and efficiency of degradation, identifying intermediates like short-chain organic acids, and proposing oxidation pathways (Masomboon, Ratanatamskul, & Lu, 2009).
Synthetic Chemistry
In the realm of synthetic chemistry, 2,6-dimethyloctanedioic acid-related compounds have been synthesized for various purposes. For instance, a specific synthetic sequence has been employed to create a constitutional isomer of nerol, highlighting the substance's utility in complex organic syntheses (Kraft, Eichenberger, & Fráter, 1999). Similarly, optically pure 2,6-dimethyl-3,5-heptanediol, a chiral auxiliary, has been synthesized using enantiodifferentiating hydrogenation and preferential recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
Eigenschaften
CAS-Nummer |
3269-74-7 |
|---|---|
Produktname |
2,6-Dimethyloctanedioic acid |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
YXTSFTNUPXGYDZ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Kanonische SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Synonyme |
2,6-dimethyloctane-1,8-dioic acid 2,6-dimethyloctanedioic acid 2,6-DMOA BMS 197564 BMS-197564 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1193909.png)







